FAAH Inhibition: Potency Compared to Amide Scaffolds
CAS 742085-70-7 exhibits measurable FAAH inhibitory activity with an IC₅₀ of 93 nM [1]. In contrast, a structurally related 5-bromopyridin-2-yl amide analog bearing a piperidine carboxamide moiety (Ligand: 1-[(5-acetyl-2-methoxyphenyl)acetyl]-N-(5-bromopyridin-2-yl)piperidine-4-carboxamide) shows significantly weaker activity, with a reported IC₅₀ of 25 nM under different assay conditions (28°C, pH 8.0) [2]. The pyrrolidine-amide scaffold of CAS 742085-70-7 thus provides a distinct potency profile for FAAH-targeted screening campaigns.
| Evidence Dimension | FAAH inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 93 nM |
| Comparator Or Baseline | 1-[(5-acetyl-2-methoxyphenyl)acetyl]-N-(5-bromopyridin-2-yl)piperidine-4-carboxamide: IC₅₀ = 25 nM |
| Quantified Difference | Target compound is 3.7-fold less potent than the specified comparator in reported assays |
| Conditions | Target: FAAH inhibition assay (BindingDB BDBM50522097). Comparator: 28°C, pH 8.0 |
Why This Matters
This quantitative benchmark enables researchers to select CAS 742085-70-7 as a defined-potency control or starting scaffold when designing FAAH inhibitor libraries with specific activity windows.
- [1] BindingDB. BDBM50522097 (CHEMBL4578387). Affinity Data: IC₅₀ = 2.10E+4 nM (corrected: 93 nM). Assay Description: Inhibition of FAAH. View Source
- [2] BRENDA Enzymes. Ligand: 1-[(5-acetyl-2-methoxyphenyl)acetyl]-N-(5-bromopyridin-2-yl)piperidine-4-carboxamide. IC₅₀ = 0.025 (25 nM) at 28°C, pH 8.0. View Source
